molecular formula C10H11N3S B1371820 N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine CAS No. 921939-14-2

N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine

Cat. No.: B1371820
CAS No.: 921939-14-2
M. Wt: 205.28 g/mol
InChI Key: VZHVJAYQGDCZAB-UHFFFAOYSA-N
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Description

N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine is a chemical compound with the molecular formula C10H11N3S. It is primarily used as a laboratory chemical and has various applications in scientific research. The compound is known for its unique structure, which includes a thienyl group attached to a pyrimidine ring, making it an interesting subject for chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine typically involves the reaction of 2-thienylpyrimidine with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-(2-thien-2-ylpyrimidin-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-(2-thien-2-ylpyrimidin-4-yl)methylamine
  • N-methyl-(2-thien-3-ylpyrimidin-5-yl)methylamine
  • N-methyl-(2-thien-2-ylpyrimidin-6-yl)methylamine

Uniqueness

The position of the thienyl group on the pyrimidine ring can significantly affect the compound’s properties, making it distinct from similar compounds .

Properties

IUPAC Name

N-methyl-1-(2-thiophen-2-ylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-11-5-8-6-12-10(13-7-8)9-3-2-4-14-9/h2-4,6-7,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHVJAYQGDCZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640437
Record name N-Methyl-1-[2-(thiophen-2-yl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921939-14-2
Record name N-Methyl-1-[2-(thiophen-2-yl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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